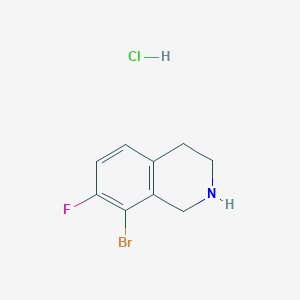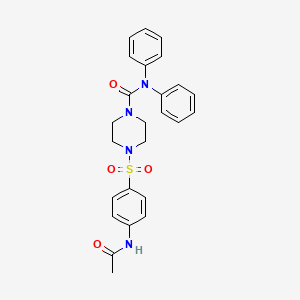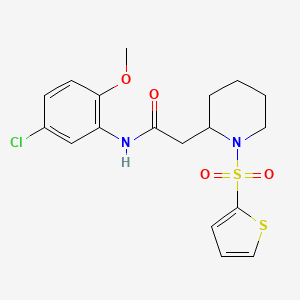
8-ブロモ-7-フルオロ-1,2,3,4-テトラヒドロイソキノリン塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a heterocyclic compound with the molecular formula C₉H₁₀BrClFN. It is a derivative of tetrahydroisoquinoline, characterized by the presence of bromine and fluorine atoms on the aromatic ring. This compound is of significant interest in medicinal chemistry and pharmaceutical research due to its potential biological activities and applications .
科学的研究の応用
8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents targeting neurological disorders and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Pharmaceutical Research: It serves as an intermediate in the synthesis of drug candidates with potential anti-cancer, anti-inflammatory, and anti-microbial properties.
Chemical Biology: Researchers use it to probe biological pathways and mechanisms of action of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylaniline and benzaldehyde.
Condensation Reaction: Under basic conditions, 4-ethylaniline and benzaldehyde undergo a condensation reaction to form 4-formylamino-α,β-unsaturated ketone.
Cyclization: The ketone compound is then reacted with 3-bromo-1-propene to form 7-bromo-1,2,3,4-tetrahydroisoquinoline.
Formation of Hydrochloride Salt: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
化学反応の分析
Types of Reactions: 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the aromatic ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form quinoline derivatives or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.
Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.
Major Products:
Substitution Products: Various substituted isoquinolines.
Oxidation Products: Quinoline derivatives.
Reduction Products: Dihydroisoquinolines.
Coupling Products: Biaryl compounds.
作用機序
The mechanism of action of 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation.
Biological Effects: The compound’s effects are mediated through its binding to target proteins, altering their conformation and function, leading to therapeutic outcomes.
類似化合物との比較
7-Bromo-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure but lacks the fluorine atom.
8-Bromo-6-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure with the fluorine atom at a different position.
7-Bromo-8-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride: Similar structure with different halogenation pattern.
Uniqueness: 8-Bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific halogenation pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms provides distinct electronic and steric properties, making it a valuable compound for medicinal chemistry and pharmaceutical research .
特性
IUPAC Name |
8-bromo-7-fluoro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-9-7-5-12-4-3-6(7)1-2-8(9)11;/h1-2,12H,3-5H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIHJVWXXQGOBEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=CC(=C2Br)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrClFN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(4-chlorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2506748.png)
![(2E)-2-{[(4-fluorophenyl)amino]methylidene}-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2506751.png)


![N-[(4-Methylidenecyclohexyl)methyl]prop-2-enamide](/img/structure/B2506758.png)

![N-(4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-2-(trifluoromethyl)benzamide](/img/structure/B2506761.png)



![2-(4-{[(6-Methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-1,3-benzoxazole](/img/structure/B2506765.png)

![3-amino-4-(furan-2-yl)-N-(3-methoxyphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2506768.png)

